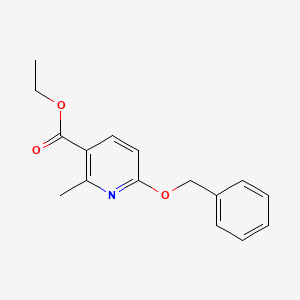

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate

説明

BenchChem offers high-quality Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 2-methyl-6-phenylmethoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-3-19-16(18)14-9-10-15(17-12(14)2)20-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJFWPIQZLZLDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate, a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and spectral analysis of analogous compounds, this document offers insights into its synthesis, chemical properties, and potential applications.

Introduction: The Significance of the Pyridine-3-carboxylate Scaffold

The pyridine ring is a fundamental heterocyclic motif prevalent in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design.[3] The pyridine-3-carboxylate moiety, in particular, serves as a versatile building block for constructing molecules with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[3]

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate combines the key features of the pyridine-3-carboxylate core with a benzyloxy substituent at the 6-position. This benzyloxy group can serve multiple roles: it can act as a protecting group for a hydroxyl functionality, modulate the electronic properties of the pyridine ring, and provide a handle for further synthetic transformations. The methyl group at the 2-position further influences the molecule's steric and electronic profile.

This guide will delve into the essential chemical aspects of this compound, providing a foundation for its synthesis and utilization in research and development.

Physicochemical and Spectral Properties

While experimental data for Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate is not widely available in the public domain, we can predict its properties based on structurally similar compounds.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties. These values are estimations based on related structures such as ethyl 6-methylpyridine-3-carboxylate and other benzyloxy-substituted pyridines.

| Property | Predicted Value | Rationale/Reference Compound |

| Molecular Formula | C₁₆H₁₇NO₃ | - |

| Molecular Weight | 271.31 g/mol | - |

| Appearance | White to off-white solid or viscous oil | General observation for similar compounds |

| Melting Point | 40-60 °C | Similar substituted pyridine carboxylates often have low melting points. |

| Boiling Point | > 300 °C at 760 mmHg (with decomposition) | High boiling point expected due to molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Insoluble in water. | Based on the presence of the ethyl ester and benzyl group. |

Predicted Spectral Data

The predicted spectral data provides a guide for the characterization of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl ester, the methyl group, the benzyloxy group, and the pyridine ring protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl -CH₃ | 1.3 - 1.5 | Triplet | 3H |

| Pyridine -CH₃ | 2.5 - 2.7 | Singlet | 3H |

| Ethyl -CH₂ | 4.3 - 4.5 | Quartet | 2H |

| Benzyloxy -CH₂ | 5.4 - 5.6 | Singlet | 2H |

| Pyridine H-4 | 7.9 - 8.1 | Doublet | 1H |

| Pyridine H-5 | 6.8 - 7.0 | Doublet | 1H |

| Phenyl (benzyl) | 7.2 - 7.5 | Multiplet | 5H |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Pyridine -CH₃ | ~24 |

| Ethyl -CH₂ | ~61 |

| Benzyloxy -CH₂ | ~70 |

| Pyridine C-3 | ~125 |

| Pyridine C-5 | ~110 |

| Pyridine C-4 | ~140 |

| Phenyl (benzyl) | 127 - 136 |

| Pyridine C-2 | ~158 |

| Pyridine C-6 | ~162 |

| Carbonyl C=O | ~166 |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[4][5][6]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | 1710 - 1730 | Strong |

| C-O (Ester) | 1200 - 1300 | Strong |

| C=N, C=C (Aromatic) | 1550 - 1650 | Medium-Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

2.2.4. Mass Spectrometry

The mass spectrum (Electron Impact, EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.[7]

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 271 | Molecular Ion |

| [M - OEt]⁺ | 226 | Loss of ethoxy radical |

| [M - CH₂Ph]⁺ | 180 | Loss of benzyl radical |

| [C₇H₇]⁺ | 91 | Tropylium ion (from benzyl group) |

Synthesis and Reaction Chemistry

A plausible and efficient synthesis of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate can be envisioned through a two-step process starting from a commercially available precursor.

Proposed Synthetic Pathway

The proposed synthesis involves the initial preparation of ethyl 6-hydroxy-2-methylpyridine-3-carboxylate followed by a Williamson ether synthesis to introduce the benzyl group.

Figure 1: Proposed synthetic route to Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 6-hydroxy-2-methylpyridine-3-carboxylate

This intermediate exists in equilibrium with its tautomer, ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. For the subsequent benzylation, the hydroxypyridine tautomer is the reactive species. This starting material is commercially available or can be synthesized via established methods for constructing substituted pyridones.

Step 2: Synthesis of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate (Williamson Ether Synthesis)

This protocol is based on standard benzylation procedures for phenols and hydroxypyridines.

-

Reaction Setup: To a solution of ethyl 6-hydroxy-2-methylpyridine-3-carboxylate (1.0 eq) in anhydrous acetone (10 mL/mmol) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Addition of Reagent: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the solid residue with acetone.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired product.

Reactivity of the Benzyloxy Group

The benzyloxy group on the pyridine ring is a versatile functional group.

-

Deprotection: The benzyl group can be readily cleaved by hydrogenolysis (e.g., H₂, Pd/C) to reveal the 6-hydroxypyridine functionality. This is a common strategy in multi-step syntheses.

-

Electrophilic Aromatic Substitution: The benzyloxy group is an activating group, directing electrophilic substitution to the ortho and para positions of the benzene ring.

-

Nucleophilic Aromatic Substitution: The pyridine ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution, although the benzyloxy group is not a typical leaving group under these conditions.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate make it an attractive scaffold for the development of novel therapeutic agents.

As a Versatile Intermediate

This compound serves as a key intermediate for the synthesis of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The benzyloxy group can be deprotected to the hydroxyl group, which can be further functionalized.

Figure 2: Synthetic utility of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate.

Potential as a Bioactive Scaffold

Pyridine-3-carboxylate derivatives have been investigated for a wide range of biological activities. The core structure of this compound could be explored for its potential as:

-

Enzyme Inhibitors: The pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors, interacting with active sites of enzymes.[3]

-

Receptor Ligands: The overall shape and electronic distribution of the molecule could allow it to bind to various biological receptors.

-

Antimicrobial and Anticancer Agents: Many substituted pyridine derivatives have shown promise in these therapeutic areas.[1]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate is a molecule with significant potential in the field of organic synthesis and drug discovery. While specific experimental data is limited, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications based on the well-established chemistry of related compounds. As a versatile intermediate, it offers multiple avenues for the creation of novel and complex molecular architectures, making it a valuable tool for researchers and scientists in the pharmaceutical industry.

References

-

PubChem. (n.d.). 6-Methyl-2-ethyl-3-hydroxypyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Retrieved from [Link]

- Google Patents. (n.d.). CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

PubMed. (2013). Palladium-catalyzed carboxylative coupling of benzyl chlorides with allyltributylstannane: remarkable effect of palladium nanoparticles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

- Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.

-

ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

-

Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]

-

PubMed. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

Sources

- 1. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine - Google Patents [patents.google.com]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate

Introduction

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate is a substituted pyridine derivative of interest in organic synthesis and medicinal chemistry. While specific details regarding this exact compound, including a definitively confirmed CAS number and extensive experimental data, are not widely available in public databases, this guide provides a comprehensive overview based on the chemistry of related pyridine carboxylates. The potential CAS number identified is 1630906-72-7 , although further verification from a primary chemical database is recommended.

This document will explore the compound's structural features, potential synthetic routes, and likely applications, drawing parallels with well-documented analogues. It will also cover general safety and handling procedures applicable to pyridine derivatives.

Molecular Structure and Properties

The structure of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate features a pyridine ring substituted with a methyl group at the 2-position, an ethyl carboxylate group at the 3-position, and a benzyloxy group at the 6-position.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₃ | Calculated |

| Molecular Weight | 271.31 g/mol | Calculated |

| XlogP | 3.1 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 4 | Predicted |

| Rotatable Bond Count | 5 | Predicted |

Note: These properties are predicted based on the chemical structure and have not been experimentally verified.

Synthetic Approaches

One potential synthetic pathway could start from a commercially available 6-hydroxy-2-methylpyridine-3-carboxylate derivative. The hydroxyl group can be converted to its corresponding alkoxide and then reacted with benzyl bromide to introduce the benzyloxy group.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate.

Experimental Protocol (Hypothetical)

-

Preparation: To a solution of ethyl 6-hydroxy-2-methylpyridine-3-carboxylate in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride or potassium carbonate at room temperature under an inert atmosphere.

-

Reaction: Stir the mixture for a predetermined time to allow for the formation of the corresponding alkoxide.

-

Addition of Benzylating Agent: Slowly add benzyl bromide to the reaction mixture.

-

Heating: Heat the reaction mixture to a temperature appropriate for the chosen solvent and reactants to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Rationale for Experimental Choices:

-

Solvent: Aprotic polar solvents like DMF or acetonitrile are chosen to dissolve the reactants and facilitate the nucleophilic substitution reaction.

-

Base: A base is required to deprotonate the hydroxyl group, making it a more potent nucleophile. The choice of base (e.g., NaH for strong deprotonation or K₂CO₃ for milder conditions) can influence the reaction rate and outcome.

-

Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions, especially if a strong and moisture-sensitive base like NaH is used.

Applications in Drug Development and Research

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous approved drugs. Substituted pyridine carboxylates, in particular, serve as valuable intermediates in the synthesis of a wide range of biologically active molecules.

While specific applications for Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate are not documented, its structural motifs suggest potential utility in several areas:

-

As a Building Block: This compound can serve as a versatile starting material for further functionalization. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The benzyloxy group can be deprotected to reveal a hydroxyl group, allowing for the introduction of other functionalities.

-

Potential Biological Activity: Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of this compound could impart unique pharmacological properties that warrant investigation.

Potential Role in Medicinal Chemistry

An In-Depth Technical Guide to Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate

This guide provides a comprehensive technical overview of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate, a substituted pyridine derivative of significant interest to researchers and professionals in the field of drug discovery and development. This document delves into its fundamental molecular characteristics, outlines a robust synthetic pathway, details methods for its characterization, and discusses its potential applications as a versatile scaffold in medicinal chemistry.

Core Molecular Profile

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate, with the chemical formula C₁₆H₁₇NO₃ , is a heteroaromatic compound featuring a pyridine core. This central ring is strategically functionalized with a methyl group at the 2-position, an ethyl carboxylate at the 3-position, and a benzyloxy group at the 6-position. The amalgamation of these functional groups imparts a unique electronic and steric profile, making it a valuable intermediate for the synthesis of more complex, biologically active molecules.

The molecular weight of this compound is 271.31 g/mol .[1][2][3] This value is critical for a range of experimental procedures, including reaction stoichiometry, preparation of solutions of known molarity, and analysis via mass spectrometry.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₃ | Calculated |

| Molecular Weight | 271.31 g/mol | [1][2][3] |

| Exact Mass | 271.1208 u | [1][2][3] |

| IUPAC Name | Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate |

Strategic Synthesis Pathway

The synthesis of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate can be approached through a multi-step process that leverages established organic chemistry transformations. The rationale behind this proposed pathway is to build the molecule sequentially, starting from readily available precursors and introducing the key functional groups in a controlled manner. The overarching strategy involves the formation of the core pyridine ring, followed by the introduction of the benzyloxy group.

A plausible and efficient synthetic route commences with the synthesis of a key intermediate, Ethyl 6-hydroxy-2-methylnicotinate. This intermediate is then subjected to a Williamson ether synthesis to introduce the benzyloxy group.

Caption: Proposed two-part synthesis workflow for the target compound.

Experimental Protocol: Synthesis of Ethyl 6-hydroxy-2-methylnicotinate

The formation of the substituted hydroxypyridine core is a critical first step. While various methods exist for pyridine synthesis, a common approach involves the condensation of a β-ketoester with an enamine or a related species.

Protocol:

-

Reaction Setup: To a solution of ethyl acetoacetate in a suitable solvent such as ethanol, add a source of ammonia (e.g., ammonium acetate) and ethyl propiolate.

-

Reaction Conditions: Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield Ethyl 6-hydroxy-2-methylnicotinate.[4]

Experimental Protocol: Benzylation of Ethyl 6-hydroxy-2-methylnicotinate

The introduction of the benzyl group via a Williamson ether synthesis is a reliable method for forming the ether linkage. The choice of a suitable base is crucial to deprotonate the hydroxyl group of the pyridine, thereby activating it for nucleophilic attack on the benzyl halide.

Protocol:

-

Reagent Preparation: Dissolve Ethyl 6-hydroxy-2-methylnicotinate in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

-

Addition of Benzylating Agent: Slowly add benzyl bromide to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as indicated by TLC analysis.

-

Work-up and Purification: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford the final product, Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate.[5][6]

Analytical Characterization

To confirm the identity and purity of the synthesized Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate, a suite of analytical techniques should be employed.

Table 2: Analytical Methods for Structural Elucidation and Purity Assessment

| Technique | Expected Observations | Purpose |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methyl group (singlet), benzylic protons (singlet), and aromatic protons on both the pyridine and phenyl rings. | Confirms the proton environment and structural integrity. |

| ¹³C NMR | Resonances for all 16 carbon atoms, including the carbonyl carbon of the ester, and the carbons of the two aromatic rings. | Provides a carbon map of the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (271.31 g/mol ). | Confirms the molecular weight and formula. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C-O-C stretches of the ether and ester, and aromatic C-H and C=C stretches. | Identifies key functional groups. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak, indicating the purity of the compound. | Quantifies the purity of the synthesized product. |

Applications in Drug Discovery and Development

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[7][8][9] Its ability to participate in hydrogen bonding and π-π stacking interactions makes it a privileged structure for targeting a wide array of biological macromolecules.[8] Substituted pyridine carboxylic acids and their esters, in particular, serve as versatile intermediates in the synthesis of pharmaceuticals.[7]

The unique substitution pattern of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate offers several strategic advantages for drug design:

-

Vectorial Diversity: The three distinct functional groups at positions 2, 3, and 6 provide orthogonal handles for further chemical modification, allowing for the exploration of a wide chemical space.

-

Modulation of Physicochemical Properties: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can serve as a key interaction point with biological targets or be used for further derivatization. The benzyloxy group can influence lipophilicity and metabolic stability.

-

Scaffold for Bioactive Molecules: This compound can serve as a key building block for the synthesis of inhibitors for various enzymes, receptor agonists or antagonists, and other classes of therapeutic agents. The pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in drug-receptor interactions.[9]

Caption: Potential derivatization pathways and resulting applications.

Conclusion

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate is a molecule with significant potential as a versatile intermediate in the synthesis of novel chemical entities for drug discovery. Its calculated molecular weight of 271.31 g/mol and its well-defined structure provide a solid foundation for its use in synthetic chemistry. The outlined synthetic pathway offers a reliable method for its preparation, and the described analytical techniques are essential for its characterization and quality control. The strategic placement of its functional groups makes it an attractive scaffold for the development of a new generation of therapeutic agents, capitalizing on the proven success of pyridine-based pharmaceuticals.

References

-

Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]

-

ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.

-

PubMed Central (PMC). (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.

-

Chemsrc. (2025). ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE | CAS#:21684-59-3. Retrieved from [Link]

-

Wikipedia. (n.d.). C16H17NO3. Retrieved from [Link]

- (Document not publicly available).

-

RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6-methoxy-2-methylquinoline-3-carboxylate | C14H15NO3 | CID 618636. Retrieved from [Link]

-

MDPI. (n.d.). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Retrieved from [Link]

- Google Patents. (n.d.). RU2395498C1 - Method of producing 2-ethyl-6-methyl-3-hydroxypyridine.

-

PubChem. (n.d.). Crinine | C16H17NO3 | CID 398937. Retrieved from [Link]

- Google Patents. (n.d.). CN105367484A - Preparation method of 3-hydroxy piperidine.

-

PubChem. (n.d.). Piperyline | C16H17NO3 | CID 636537. Retrieved from [Link]

- Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.

-

PubMed Central (PMC). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

Sources

- 1. C16H17NO3 - Wikipedia [en.wikipedia.org]

- 2. Crinine | C16H17NO3 | CID 398937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperyline | C16H17NO3 | CID 636537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synchem.de [synchem.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate: Synthesis, Characterization, and Potential Applications

Introduction

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural architecture, featuring a benzyloxy group at the 6-position and an ethyl carboxylate at the 3-position of a 2-methylpyridine core, presents a versatile scaffold for the synthesis of complex molecular entities. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

The strategic placement of the benzyloxy and ethyl carboxylate functionalities allows for a multitude of chemical transformations. The benzyloxy group can serve as a stable protecting group or be a key pharmacophoric element, while the ester provides a handle for further derivatization, such as conversion to amides or other functional groups. This inherent reactivity makes Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate a valuable intermediate in the synthesis of novel therapeutic agents. Benzyloxy-substituted pyridines, in general, have been explored for their potential in targeting a range of biological pathways.[1][2]

Physicochemical Properties

A comprehensive table of the key physicochemical properties of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate is presented below. These values are calculated based on its structure and provide essential information for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₃ | Calculated |

| Molecular Weight | 271.31 g/mol | Calculated |

| IUPAC Name | Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate | |

| CAS Number | 135435-08-4 | |

| Appearance | Predicted: Off-white to pale yellow solid or oil | |

| Boiling Point | Predicted: >300 °C at 760 mmHg | |

| Melting Point | Not available | |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Synthesis of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate

The synthesis of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate can be strategically approached through a multi-step sequence, commencing with the construction of the core pyridine ring, followed by the introduction of the benzyloxy group. A plausible and efficient synthetic pathway is outlined below.

Step 1: Synthesis of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

The initial step involves the construction of the pyridone ring system. This can be achieved through a Hantzsch-like pyridine synthesis or a variation thereof. A common method involves the condensation of ethyl acetoacetate and ethyl cyanoacetate, followed by cyclization.

Experimental Protocol:

-

To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate and ethyl cyanoacetate.

-

Stir the mixture at room temperature, followed by heating under reflux.

-

After cooling, the intermediate is cyclized by treatment with ammonia.

-

Acidification of the reaction mixture yields the desired product, Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, which can be purified by recrystallization.

Causality: The Knoevenagel condensation between the active methylene groups of ethyl acetoacetate and ethyl cyanoacetate, followed by a Michael addition and subsequent cyclization with ammonia, is a robust method for the formation of substituted pyridones.

Step 2: Synthesis of Ethyl 6-chloro-2-methylnicotinate

The hydroxyl group of the pyridone is then converted to a chloro group, which is a better leaving group for the subsequent nucleophilic substitution.

Experimental Protocol:

-

Treat Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate with phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine or pyridine.

-

Heat the reaction mixture under reflux.

-

After completion, the reaction is carefully quenched with ice water and extracted with an organic solvent.

-

The crude product is purified by column chromatography to afford Ethyl 6-chloro-2-methylnicotinate.[3]

Causality: Phosphorus oxychloride is a standard and effective reagent for the conversion of pyridones to their corresponding chloro-pyridines.

Step 3: Synthesis of Ethyl 6-hydroxy-2-methylnicotinate

The 6-chloro substituent is then hydrolyzed to a hydroxyl group, setting the stage for the final etherification.

Experimental Protocol:

-

Dissolve Ethyl 6-chloro-2-methylnicotinate in a suitable solvent, such as aqueous dioxane or ethanol.

-

Add an aqueous solution of a strong base, for example, sodium hydroxide.

-

Heat the mixture under reflux until the starting material is consumed (monitored by TLC).

-

After cooling, carefully acidify the reaction mixture to precipitate the product.

-

The resulting solid, Ethyl 6-hydroxy-2-methylnicotinate, is collected by filtration and can be used in the next step with or without further purification.

Causality: The nucleophilic aromatic substitution of the chloride by hydroxide is facilitated by the electron-withdrawing nature of the pyridine ring and the ester group.

Step 4: Synthesis of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate

The final step is a Williamson ether synthesis, where the hydroxyl group is alkylated with benzyl bromide.[4][5]

Experimental Protocol:

-

To a solution of Ethyl 6-hydroxy-2-methylnicotinate in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate or cesium carbonate.

-

Add benzyl bromide to the suspension.

-

Heat the reaction mixture with stirring. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate.

Causality: The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then displaces the bromide from benzyl bromide in an SN2 reaction to form the desired ether linkage.[4]

Spectroscopic Characterization

While direct experimental spectra for Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate are not widely available in the public domain, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds such as ethyl 2-methylnicotinate.[6][7]

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 8.80-8.70 (d, 1H): H-4 proton of the pyridine ring, deshielded by the adjacent ester group.

-

δ 7.50-7.30 (m, 5H): Protons of the phenyl ring of the benzyloxy group.

-

δ 6.80-6.70 (d, 1H): H-5 proton of the pyridine ring.

-

δ 5.40 (s, 2H): Methylene protons of the benzyloxy group (-O-CH₂-Ph).

-

δ 4.40 (q, 2H): Methylene protons of the ethyl ester (-COO-CH₂-CH₃).

-

δ 2.70 (s, 3H): Methyl protons at the 2-position of the pyridine ring.

-

δ 1.40 (t, 3H): Methyl protons of the ethyl ester (-COO-CH₂-CH₃).

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 166.0: Carbonyl carbon of the ethyl ester.

-

δ 162.0: C-6 of the pyridine ring (attached to the benzyloxy group).

-

δ 158.0: C-2 of the pyridine ring (attached to the methyl group).

-

δ 138.0: C-4 of the pyridine ring.

-

δ 136.0: Quaternary carbon of the phenyl ring.

-

δ 128.8, 128.4, 127.8: Carbons of the phenyl ring.

-

δ 123.0: C-3 of the pyridine ring.

-

δ 110.0: C-5 of the pyridine ring.

-

δ 70.0: Methylene carbon of the benzyloxy group.

-

δ 61.0: Methylene carbon of the ethyl ester.

-

δ 24.0: Methyl carbon at the 2-position.

-

δ 14.5: Methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy (Predicted):

-

~3050 cm⁻¹: C-H stretching (aromatic).

-

~2980 cm⁻¹: C-H stretching (aliphatic).

-

~1720 cm⁻¹: C=O stretching of the ester.

-

~1600, 1580, 1480 cm⁻¹: C=C and C=N stretching of the pyridine and phenyl rings.

-

~1250 cm⁻¹: C-O stretching of the ester and ether.

Mass Spectrometry (MS) (Predicted):

-

[M]+: m/z = 271.12

-

Key Fragmentation Peaks: Loss of the ethyl group (m/z = 242), loss of the ethoxycarbonyl group (m/z = 198), and the tropylium ion (m/z = 91) from the benzyl group.

Reactivity and Potential Applications in Drug Discovery

The chemical structure of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate offers several avenues for further chemical modification, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

The pyridine core is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[8] The benzyloxy group can either be a stable lipophilic moiety that enhances membrane permeability or can be deprotected to reveal a reactive hydroxyl group for further functionalization.

While specific biological activities for Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate have not been extensively reported, its structural similarity to other biologically active pyridine derivatives suggests its potential as a precursor for compounds with a range of therapeutic effects. For instance, substituted nicotinic acid esters and their derivatives have been investigated for their analgesic, anti-inflammatory, and antiproliferative activities.[9][10] Furthermore, benzyloxy-containing heterocyclic compounds have shown promise as inhibitors of various enzymes and receptors.[1]

Conclusion

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. This guide has provided a detailed, step-by-step methodology for its synthesis, along with predicted spectroscopic data for its characterization. The versatile reactivity of this molecule opens up numerous possibilities for the development of novel compounds with potential therapeutic applications. As research in drug discovery continues to evolve, the utility of such well-defined and strategically functionalized building blocks will undoubtedly play a crucial role in the creation of next-generation pharmaceuticals.

References

-

PubChem. Methyl 6-methylnicotinate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Ethyl 2-methylnicotinate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Available from: [Link]

-

Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available from: [Link]

-

ACS Publications. One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry. Available from: [Link]

-

ACS Publications. Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Organic Process Research & Development. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

- Google Patents. Process for the production of 6-methylnicotinic acid ester.

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

-

Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Available from: [Link]

-

SpectraBase. Ethyl 6-(1H-indol-3-yl)-2-methylnicotinate. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

ResearchGate. Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Available from: [Link]

-

MDPI. Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Available from: [Link]

- Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.

-

National Institutes of Health. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Available from: [Link]

-

MDPI. Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Available from: [Link]

-

YouTube. Williamson Ether Synthesis Reaction Mechanism. Available from: [Link]

-

YouTube. Williamson Ether Synthesis. Available from: [Link]

-

The Royal Society of Chemistry. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Available from: [Link]

-

Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Available from: [Link]

-

PubMed Central. Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent. Available from: [Link]

-

Semantic Scholar. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Available from: [Link]

-

National Institutes of Health. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. Available from: [Link]

-

National Institutes of Health. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Available from: [Link]

-

ResearchGate. (PDF) Applications substituted 2-aminothiophenes in drug design. Available from: [Link]

-

National Institutes of Health. A Simple, Modular Synthesis of Substituted Pyridines. Available from: [Link]

-

Williamson Ether Synthesis. Available from: [Link]

-

YouTube. Williamson Ether Synthesis [Organic Chemistry] Smith 2018. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-chloro-6-methylnicotinate [synhet.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ethyl 2-methylnicotinate(1721-26-2) 1H NMR [m.chemicalbook.com]

- 8. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate

This technical guide provides a detailed analysis of the predicted spectroscopic data for Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural complexity of this molecule offers a valuable case study for the application of modern spectroscopic techniques. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel chemical entities. Pyridine carboxylic acid derivatives are known to exhibit a wide range of biological activities, making them versatile scaffolds in medicinal chemistry.[1]

Molecular Structure and Physicochemical Properties

-

IUPAC Name: Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate

-

Molecular Formula: C₁₆H₁₇NO₃[2]

-

Molecular Weight: 271.32 g/mol [2]

-

CAS Number: 1630906-72-7[2]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₃ | [2] |

| Molecular Weight | 271.32 g/mol | [2] |

| CAS Number | 1630906-72-7 | [2] |

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the protons of the ethyl ester, the methyl group, the benzyloxy group, and the pyridine ring. The interpretation of NMR spectra for heterocyclic compounds can be complex, but a systematic approach allows for detailed structural assignment.[3]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | H-4 (Pyridine) |

| ~7.40-7.25 | m | 5H | Phenyl H of benzyl |

| ~6.80 | d | 1H | H-5 (Pyridine) |

| ~5.40 | s | 2H | -OCH₂-Ph |

| ~4.35 | q | 2H | -OCH₂CH₃ |

| ~2.70 | s | 3H | -CH₃ (Pyridine) |

| ~1.35 | t | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate would show distinct signals for each of the 16 carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O (Ester) |

| ~162.0 | C-6 (Pyridine) |

| ~158.0 | C-2 (Pyridine) |

| ~138.0 | C-4 (Pyridine) |

| ~136.5 | Quaternary C of Phenyl |

| ~128.5 | Phenyl C |

| ~128.0 | Phenyl C |

| ~127.5 | Phenyl C |

| ~118.0 | C-3 (Pyridine) |

| ~110.0 | C-5 (Pyridine) |

| ~68.0 | -OCH₂-Ph |

| ~61.0 | -OCH₂CH₃ |

| ~24.0 | -CH₃ (Pyridine) |

| ~14.0 | -OCH₂CH₃ |

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate is expected to show strong absorption bands corresponding to the ester carbonyl group, as well as C-O, C-N, and aromatic C-H and C=C bonds. The identification of functional groups is a fundamental aspect of IR spectroscopy in organic chemistry.[4]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1725 | Strong | C=O Stretch (Ester) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch[5] |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1100 | Strong | C-O Stretch (Ether) |

| ~1380 | Medium | C-N Stretch (Pyridine Ring) |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. The electron ionization (EI) mass spectrum of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate would be expected to show a molecular ion peak (M⁺) at m/z = 271, corresponding to the molecular weight of the compound. Esters often undergo characteristic fragmentation patterns, including the loss of the alkoxy group.[6]

Predicted Major Fragments in Mass Spectrum

| m/z | Fragment |

| 271 | [M]⁺ (Molecular Ion) |

| 226 | [M - OCH₂CH₃]⁺ |

| 180 | [M - CH₂Ph]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence should be used to obtain singlets for all carbon atoms.

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a thin pellet.

-

Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr pellet.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Data Acquisition: Scan a mass range of m/z 40-500.

Visualizations

Molecular Structure

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1630906-72-7 Cas No. | Ethyl 6-benzyloxy-2-methylpyridine-3-carboxylate | Matrix Scientific [matrixscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

1H NMR and 13C NMR of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H NMR, ¹³C NMR, and advanced 2D correlation techniques for the complete structural elucidation of this substituted pyridine derivative. We will explore detailed experimental protocols, predict spectral data based on established principles, and demonstrate how a multi-faceted NMR approach provides unambiguous confirmation of the molecular structure. This guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Imperative of Structural Verification

In the realm of medicinal chemistry and materials science, the precise characterization of novel molecular entities is paramount. Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate is a heterocyclic compound featuring a densely functionalized pyridine core, a common scaffold in pharmacologically active agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of such molecular structures in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

This guide serves as a field-proven workflow for analyzing this specific molecule, demonstrating not just the interpretation of spectral data, but the strategic application of a suite of NMR experiments to build a cohesive and self-validated structural assignment.

Molecular Structure Analysis

Before delving into the spectra, a systematic analysis of the molecule's structure is essential. This allows us to identify the distinct chemical environments for each proton and carbon atom, which is the foundation for predicting and assigning NMR signals.

Structure and Atom Labeling:

(Note: This is a simplified 2D representation. The labels below correspond to a more standard chemical drawing.)

(Self-generated image for illustrative purposes)For the purpose of this guide, the protons and carbons are labeled as follows:

-

Pyridine Ring Moiety:

-

Methyl group protons (Ha ) on C2-CH₃

-

Aromatic protons (Hd , He ) on C4 and C5

-

Quaternary carbons: C2, C3, C6

-

-

Ethyl Ester Moiety:

-

Methylene protons (Hf ) of the ethyl group (-OCH₂CH₃)

-

Methyl protons (Hg ) of the ethyl group (-OCH₂CH₃)

-

Carbons: C=O, -OC H₂CH₃, -OCH₂C H₃

-

-

Benzyloxy Moiety:

-

Methylene protons (Hb ) of the benzyl group (-OCH₂Ph)

-

Aromatic protons (Hc ) of the phenyl ring (-OCH₂Ph )

-

Carbons: -OC H₂Ph, and the carbons of the phenyl ring.

-

Experimental Methodology

The quality of NMR data is profoundly dependent on meticulous sample preparation and correctly defined acquisition parameters.

Standard Protocol for NMR Sample Preparation

The causality behind this protocol is to ensure a homogenous sample, free of contaminants and particulate matter, which is crucial for achieving high-resolution spectra.[1]

-

Material Weighing: Accurately weigh 10-20 mg of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate for ¹H NMR, or 50-75 mg for ¹³C NMR, into a clean, dry vial.[2]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for many nonpolar to moderately polar organic compounds due to its good dissolving power and relatively simple residual solvent signal.[3] Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Dissolution: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved, creating a homogenous solution.

-

Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

-

Internal Standard: Add a small amount (1-2 µL) of a solution containing tetramethylsilane (TMS) in the same deuterated solvent. TMS is chemically inert and its signal is defined as 0.00 ppm, serving as the universal reference standard for ¹H and ¹³C NMR in organic solvents.[4]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.

-

¹H NMR: 1D proton spectrum acquired with 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width covering -2 to 12 ppm.

-

¹³C{¹H} NMR: 1D carbon spectrum acquired with proton decoupling. Due to the low natural abundance of ¹³C, 512-1024 scans are typically required.[5]

-

DEPT-135: This experiment is run to differentiate carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[6][7]

-

2D COSY (Correlation Spectroscopy): A homonuclear experiment to identify ¹H-¹H spin-spin couplings, typically acquired with 256 increments in the F1 dimension and 2-4 scans per increment.[8][9]

-

2D HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment to identify direct one-bond ¹H-¹³C correlations, acquired with 256 increments and 4-8 scans per increment.[8][10]

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Table 1: Predicted ¹H NMR Data for Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate in CDCl₃

| Signal Label | Predicted δ (ppm) | Integration | Multiplicity | Approx. J (Hz) | Assignment | Rationale |

| H_g | 1.40 | 3H | Triplet (t) | 7.1 | -OCH₂CH₃ | Aliphatic CH₃ coupled to a CH₂ group (n+1 = 2+1=3). |

| H_a | 2.75 | 3H | Singlet (s) | - | Pyridine-CH₃ | Methyl group on an aromatic ring, no adjacent protons for coupling. |

| H_f | 4.40 | 2H | Quartet (q) | 7.1 | -OCH₂ CH₃ | Methylene protons deshielded by the adjacent oxygen and coupled to a CH₃ group (n+1 = 3+1=4). |

| H_b | 5.45 | 2H | Singlet (s) | - | -OCH₂ Ph | Methylene protons significantly deshielded by both an oxygen and the pyridine ring. Protons are often equivalent and show no coupling.[11] |

| H_e | 6.80 | 1H | Doublet (d) | 8.5 | Pyridine-H (C5) | Aromatic proton ortho to the benzyloxy group, showing coupling to H_d. |

| H_c | 7.30 - 7.50 | 5H | Multiplet (m) | - | Phenyl Protons | Protons of the monosubstituted benzene ring typically appear in this region.[11] |

| H_d | 8.15 | 1H | Doublet (d) | 8.5 | Pyridine-H (C4) | Aromatic proton deshielded by the adjacent ester group and coupled to H_e. |

¹³C NMR and DEPT-135 Spectral Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The DEPT-135 experiment provides crucial information about the number of attached protons.[12][13]

Table 2: Predicted ¹³C NMR and DEPT-135 Data in CDCl₃

| Predicted δ (ppm) | DEPT-135 Signal | Assignment | Rationale |

| 14.3 | Positive (CH₃) | -OCH₂C H₃ | Typical chemical shift for an ethyl ester methyl carbon. |

| 24.5 | Positive (CH₃) | Pyridine-C H₃ | Aliphatic carbon attached to an aromatic ring. |

| 61.5 | Negative (CH₂) | -OC H₂CH₃ | Methylene carbon attached to an oxygen atom of an ester.[14] |

| 68.0 | Negative (CH₂) | -OC H₂Ph | Methylene carbon attached to an oxygen and a phenyl ring.[15] |

| 112.0 | Positive (CH) | C5 (Pyridine) | Aromatic CH shielded by the adjacent oxygen atom. |

| 122.0 | Quaternary (No Signal) | C3 (Pyridine) | Aromatic carbon attached to the ester group. |

| 128.0 | Positive (CH) | C_para_ (Phenyl) | Phenyl ring carbons. |

| 128.5 | Positive (CH) | C_ortho_ (Phenyl) | Phenyl ring carbons. |

| 128.8 | Positive (CH) | C_meta_ (Phenyl) | Phenyl ring carbons. |

| 136.0 | Quaternary (No Signal) | C_ipso_ (Phenyl) | Phenyl carbon attached to the -OCH₂ group. |

| 139.0 | Positive (CH) | C4 (Pyridine) | Aromatic CH deshielded by the ester group. |

| 158.0 | Quaternary (No Signal) | C2 (Pyridine) | Aromatic carbon attached to the methyl group. |

| 162.0 | Quaternary (No Signal) | C6 (Pyridine) | Aromatic carbon attached to the benzyloxy group, significantly deshielded by heteroatoms. |

| 166.0 | Quaternary (No Signal) | C =O (Ester) | Carbonyl carbon of the ester group, appearing far downfield.[16] |

Structural Verification with 2D NMR

While 1D NMR provides a strong foundation for structural assignment, 2D NMR experiments offer definitive proof of connectivity.

COSY Analysis: Mapping ¹H-¹H Couplings

The COSY (Correlation Spectroscopy) experiment reveals which protons are coupled to each other, typically through two or three bonds.[8] Cross-peaks appear between the signals of coupled protons.

Expected Key COSY Correlations:

-

A strong cross-peak between the triplet at ~1.40 ppm (H_g ) and the quartet at ~4.40 ppm (H_f ), confirming the ethyl group connectivity.

-

A cross-peak between the two doublets of the pyridine ring protons at ~6.80 ppm (H_e ) and ~8.15 ppm (H_d ), confirming their adjacent positions.

-

Complex correlations within the multiplet at 7.30-7.50 ppm (H_c ), confirming the connectivity of the phenyl ring protons.

HSQC Analysis: Correlating ¹H and ¹³C Nuclei

The HSQC (Heteronuclear Single Quantum Coherence) experiment identifies which protons are directly attached to which carbons, providing a powerful tool for unambiguous assignment.[8] A cross-peak appears at the coordinates of a proton's chemical shift on one axis and its bonded carbon's chemical shift on the other.

Expected Key HSQC Correlations:

-

H_g (~1.40 ppm) will correlate with the CH₃ carbon at ~14.3 ppm.

-

H_a (~2.75 ppm) will correlate with the pyridine-CH₃ carbon at ~24.5 ppm.

-

H_f (~4.40 ppm) will correlate with the -OCH₂- carbon at ~61.5 ppm.

-

H_b (~5.45 ppm) will correlate with the benzyloxy -OCH₂- carbon at ~68.0 ppm.

-

H_e (~6.80 ppm) will correlate with the C5 carbon at ~112.0 ppm.

-

H_d (~8.15 ppm) will correlate with the C4 carbon at ~139.0 ppm.

-

The protons of the phenyl ring (H_c ) will correlate with their respective carbon signals in the ~128-129 ppm region.

Visualization of Workflows

Diagrams are essential for visualizing complex scientific workflows and logical relationships.

Caption: Logical relationships between different NMR experiments for structure verification.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate. Through the systematic analysis of ¹H chemical shifts, integrations, and coupling patterns, a preliminary assignment is established. This assignment is then solidified by the ¹³C and DEPT-135 spectra, which identify all unique carbon environments and their protonation states. Finally, 2D COSY and HSQC experiments provide unambiguous confirmation of the ¹H-¹H and ¹H-¹³C connectivities, respectively, leading to a fully validated molecular structure. This methodical approach ensures the highest degree of scientific rigor and confidence in the characterization of complex organic molecules.

References

-

Abraham, R. J., et al. (2015). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 53(5), 339-349. Available at: [Link]

-

Oregon State University. (2022). ¹H NMR Chemical Shifts. Department of Chemistry. Available at: [Link]

-

Defense Technical Information Center. (1988). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

-

University of California, Davis. (2025). 2D NMR Introduction. Chemistry LibreTexts. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

James Keeler. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

Royal Society of Chemistry. (2017). Supporting Information for Catalytic Hydrogenation of Esters. Available at: [Link]

-

Oregon State University. ¹³C NMR Chemical Shift. Department of Chemistry. Available at: [Link]

-

Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Available at: [Link]

-

University of California, Davis. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

University of California, Davis. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Nanalysis. (2015). DEPT: A tool for ¹³C peak assignments. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

University of Durham. NMR Sample Preparation. Department of Chemistry. Available at: [Link]

-

OpenStax. (2023). 13.12 DEPT ¹³C NMR Spectroscopy. Organic Chemistry. Available at: [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. organomation.com [organomation.com]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. emerypharma.com [emerypharma.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 13. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Pyridine-containing heterocycles are prevalent scaffolds in FDA-approved drugs, making the robust characterization of novel analogues a critical step in pharmaceutical research.[1] This document elucidates the predictable fragmentation pathways of the title compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By leveraging foundational principles of mass spectrometry and comparative analysis with structurally related molecules, this guide serves as an expert resource for structural confirmation, metabolite identification, and purity assessment. High-resolution mass spectrometry (HRMS) techniques are highlighted as an essential tool for unambiguous elemental composition assignment.[2][3]

Introduction and Molecular Overview

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate is a multifunctional heterocyclic compound. Its structure incorporates a pyridine core, an ethyl ester, a methyl group, and a benzyloxy substituent. Each of these features imparts distinct chemical properties that directly influence its ionization and subsequent fragmentation in a mass spectrometer. Understanding these fragmentation patterns is crucial for its unambiguous identification in complex matrices, such as during reaction monitoring, metabolite screening, or quality control.

The pyridine moiety is a common feature in pharmaceuticals, often contributing to desired pharmacokinetic properties.[1] The ester and ether linkages, however, represent potential sites for metabolic activity, making mass spectrometry an indispensable tool for studying its biotransformation.[4]

Molecular Properties:

| Property | Value |

| Chemical Formula | C₁₆H₁₇NO₃ |

| Average Molecular Weight | 271.31 g/mol |

| Monoisotopic Mass | 271.12084 Da |

| Core Structure | Substituted Pyridine |

Ionization Techniques: A Strategic Choice

The choice of ionization technique is paramount and depends on the analytical objective.

-

Electron Ionization (EI): A hard ionization technique typically coupled with Gas Chromatography (GC-MS). It provides extensive, reproducible fragmentation patterns that are excellent for library matching and initial structural elucidation. Due to the compound's polarity and likely thermal lability, derivatization might be necessary for GC-MS analysis. The resulting mass spectrum is a rich fingerprint of the molecule's structure.

-

Electrospray Ionization (ESI): A soft ionization technique ideal for molecules with polar or ionizable groups, making it highly compatible with Liquid Chromatography (LC-MS). ESI typically generates a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. This preserves the molecular weight information, which is crucial for identifying the parent compound. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation of the selected [M+H]⁺ ion, providing detailed structural information.[5][6]

For this compound, ESI is the preferred method for most applications in drug development and metabolomics due to its sensitivity, compatibility with LC, and ability to provide clear molecular ion data.

Electron Ionization (EI) Fragmentation Analysis

Under EI (typically 70 eV), the molecule is ionized to form a radical cation (M•⁺) at m/z 271, which then undergoes a series of predictable fragmentation reactions driven by the stability of the resulting ions and neutral losses.

The most prominent fragmentation pathway is initiated by the cleavage of the benzylic C-O bond. This is mechanistically favored due to the exceptional stability of the resulting C₇H₇⁺ cation, which rearranges to the aromatic tropylium ion.

Key Predicted EI Fragmentation Pathways:

-

Formation of Tropylium Ion (m/z 91): The most characteristic and often the base peak in the spectrum. This results from the cleavage of the C-O bond, where the charge is retained by the benzyl fragment.

-

Loss of Ethoxy Radical (•OC₂H₅): Cleavage of the ester group results in the formation of a stable acylium ion at m/z 226.

-

Loss of Benzyl Radical (•C₇H₇): Alpha-cleavage where the charge is retained on the pyridine portion of the molecule, leading to a fragment at m/z 180.

-

Loss of Ethanol (C₂H₅OH): A rearrangement-based loss from the ester group can lead to a fragment at m/z 225.

Caption: Predicted EI fragmentation of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate.

Electrospray Ionization Tandem MS (ESI-MS/MS) Analysis

In positive-ion ESI, the molecule readily accepts a proton, primarily at the basic nitrogen atom of the pyridine ring, to form the pseudomolecular ion [M+H]⁺ at m/z 272. Collision-Induced Dissociation (CID) of this ion in a tandem mass spectrometer reveals structurally significant product ions.

The fragmentation of the protonated molecule is dominated by the loss of stable neutral molecules. The benzyloxy group is again a key player in the fragmentation cascade.

Key Predicted ESI-MS/MS Fragmentation Pathways:

-

Neutral Loss of Toluene (C₇H₈): A facile rearrangement involving the benzylic group and a proton transfer leads to the loss of toluene (92 Da), resulting in a prominent product ion at m/z 180.

-

Neutral Loss of Ethanol (C₂H₅OH): The ethyl ester can easily eliminate ethanol (46 Da) to produce an ion at m/z 226.

-

Formation of the Benzyl/Tropylium Cation (m/z 91): Similar to EI, the stable C₇H₇⁺ ion is a common product ion, resulting from the cleavage of the protonated ether linkage.

-

Combined Losses: Sequential fragmentation, such as the loss of ethanol followed by the loss of carbon monoxide (CO, 28 Da) from the m/z 226 ion, can produce a fragment at m/z 198.

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

The Role of High-Resolution Mass Spectrometry (HRMS)

While nominal mass data suggests fragmentation pathways, HRMS provides the high mass accuracy required to confirm the elemental composition of each ion.[7] For example, distinguishing the fragment [M - C₂H₅OH]⁺ (C₁₄H₁₂NO₂⁺, calc. m/z 226.0868) from a potential isobaric interference is only possible with mass accuracy typically below 5 ppm. This capability is indispensable for confirming proposed structures and identifying unknown metabolites where mass shifts may be subtle (e.g., hydroxylation vs. demethylation).[2][4]

Table of Predicted Ions and Their High-Resolution Masses:

| Ion Source | Precursor Ion (m/z) | Proposed Fragment | Formula | Calculated Monoisotopic Mass (Da) |

| EI | 271.1208 (M•⁺) | Tropylium Ion | C₇H₇⁺ | 91.05478 |

| EI | 271.1208 (M•⁺) | [M - •OC₂H₅]⁺ | C₁₄H₁₂NO₂⁺ | 226.08680 |

| EI | 271.1208 (M•⁺) | [M - •C₇H₇]⁺ | C₉H₁₀NO₃⁺ | 180.06607 |

| ESI | 272.1287 ([M+H]⁺) | [M+H - C₂H₅OH]⁺ | C₁₄H₁₂NO₂⁺ | 226.08680 |

| ESI | 272.1287 ([M+H]⁺) | [M+H - C₇H₈]⁺ | C₉H₈NO₃⁺ | 180.05042 |

| ESI | 272.1287 ([M+H]⁺) | Tropylium Ion | C₇H₇⁺ | 91.05478 |

Experimental Protocol: A Practical Workflow

This section outlines a generalized procedure for analyzing the title compound using LC-ESI-MS/MS.

A. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., Methanol or Acetonitrile).

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove particulates before injection.

B. LC-MS Instrumentation and Parameters

-

LC System: A standard HPLC or UHPLC system.

-